![molecular formula C17H24N2O B5557551 3-[(diethylamino)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5557551.png)
3-[(diethylamino)methyl]-2,6,8-trimethyl-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives often involves the condensation of key precursors under specific conditions. For instance, the synthesis of related compounds involves the condensation of dichloroquinoline with substituted amino-methyl-alkylphenol dihydrochlorides, a process that can be tailored to produce 3-[(diethylamino)methyl]-2,6,8-trimethyl-4-quinolinol with modifications (Kesten, Johnson, & Werbel, 1987). This synthesis route provides a framework for producing various quinoline derivatives with potent biological activities.
Molecular Structure Analysis
Quinoline derivatives exhibit a wide range of biological activities, which are often closely related to their molecular structures. The presence of diethylamino and trimethyl groups within the quinoline structure significantly affects the molecule's electronic distribution and overall chemical reactivity. These modifications can enhance the compound's interaction with biological targets, potentially leading to useful pharmacological activities. Structural analyses, including X-ray crystallography and NMR, are essential for confirming the configuration and understanding the electronic properties of these molecules (Ashraf, Gainsford, & Kay, 2012).
Chemical Reactions and Properties
Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, which are influenced by the substituents present on the quinoline core. The reactivity of the diethylamino and trimethyl groups enables the formation of diverse derivatives through reactions such as Mannich reactions, which are crucial for synthesizing antimalarial and antibacterial agents (Nasr, Nabih, & Burckhalter, 1978).
Physical Properties Analysis
The physical properties of 3-[(diethylamino)methyl]-2,6,8-trimethyl-4-quinolinol, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. Substituents on the quinoline ring can affect the compound's phase behavior, stability, and interaction with solvents, which are crucial for its application in chemical syntheses and pharmaceutical formulations. Studies on similar compounds provide insights into how structural variations influence these physical properties (Sapochak et al., 2001).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including acidity, basicity, and reactivity towards other chemical entities, are key to their application in synthesis and drug development. The electronic effects of the diethylamino and trimethyl groups impact the compound's nucleophilic and electrophilic sites, influencing its participation in chemical reactions and its interaction with biological targets (Patel, Patel, & Patel, 2005).
科学的研究の応用
Antimalarial Potential : A study by Nasr et al. (1978) synthesized derivatives of 3-ethylaminomethyl-2-methyl-4(1H)-quinolone, including 3-benzylaminomethyl-6-methoxy-2-methyl-4(1H)-quinolone, but found them inactive as antimalarials (Nasr, Nabih, & Burckhalter, 1978).
Chromatographic Analysis : Langenbeck, Möhring, and Dieckmann (1975) reported on the chromatographic properties of O-trimethylsilyl quinoxalinols, useful derivatives for gas chromatography of α-keto acids (Langenbeck, Möhring, & Dieckmann, 1975).
Photoluminescence and Electroluminescence : Sapochak et al. (2001) studied the photoluminescence, electroluminescence, and thermal properties of methyl substituted group III metal tris(8-quinolinolato) chelates, finding that methylation affects the photoluminescence quantum efficiency (Sapochak et al., 2001).
Cardiovascular Activity : Gupta and Misra (2008) synthesized derivatives of hexahydroquinoline, observing their activity on calcium channel antagonists, useful in cardiovascular applications (Gupta & Misra, 2008).
Cardiotonic Activity : Alabaster et al. (1989) synthesized 6-(N-linked, five-membered heteroaryl)-2(1H)-quinolinone derivatives, evaluating their cardiotonic activity, with some compounds showing significant potency (Alabaster et al., 1989).
Anticancer Activity : Loriga, Vitale, and Paglietti (1998) prepared quinoxalines with methyleneanilino or methyleneaminobenzoylglutamate groups, observing moderate to strong cell-growth inhibition in vitro, suggesting potential anticancer applications (Loriga, Vitale, & Paglietti, 1998).
Apoptosis in Leukemia Cell Lines : Shenoy et al. (2007) studied a quinoline derivative, MDPTQ, observing its effectiveness against leukemia cell lines by inducing apoptosis through mitochondrial membrane potential alteration and reactive oxygen species increase (Shenoy, Vasania, Gopal, & Mehta, 2007).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(diethylaminomethyl)-2,6,8-trimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-6-19(7-2)10-15-13(5)18-16-12(4)8-11(3)9-14(16)17(15)20/h8-9H,6-7,10H2,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIXQXZUHNZVML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(NC2=C(C=C(C=C2C1=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Diethylamino)methyl]-2,6,8-trimethylquinolin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5557469.png)
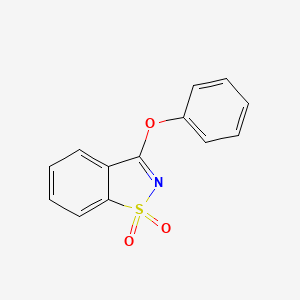
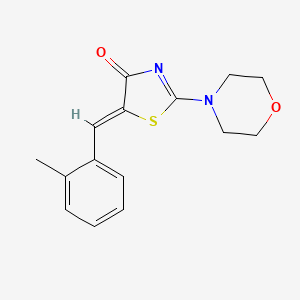
![2-(1-{2-[2-(2-pyridinyl)ethyl]phenyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5557483.png)
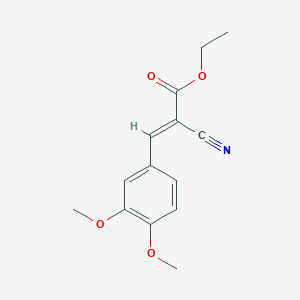
![8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5557497.png)
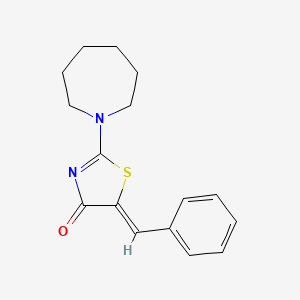
![3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5557522.png)
![N-({2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5557540.png)

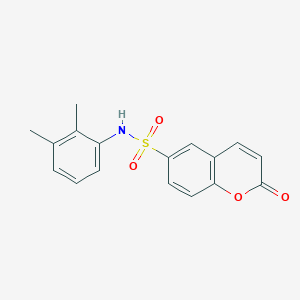
![[2-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5557573.png)

![7-(2,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5557583.png)